Sodium 6-hydroxypyrazine-2-carboxylate
Overview
Description
Sodium 6-hydroxypyrazine-2-carboxylate: is a chemical compound with the molecular formula C5H3N2NaO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-hydroxypyrazine-2-carboxylate typically involves the reaction of 6-hydroxypyrazine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-hydroxypyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of pyrazine, such as ketones, aldehydes, alcohols, and substituted pyrazines .
Scientific Research Applications
Chemistry: In chemistry, sodium 6-hydroxypyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pyrazine derivatives .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains .
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It is investigated as a potential drug candidate for treating various diseases, including viral infections .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of sodium 6-hydroxypyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
- 6-Hydroxypyrazine-2-carboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 2-Pyrazinecarboxylic acid
Comparison: Sodium 6-hydroxypyrazine-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water compared to its parent acid, 6-hydroxypyrazine-2-carboxylic acid. This increased solubility makes it more suitable for certain applications, particularly in aqueous environments. Additionally, its specific substitution pattern on the pyrazine ring imparts distinct chemical reactivity and biological activity compared to other pyrazine derivatives .
Properties
IUPAC Name |
sodium;6-oxo-1H-pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Na/c8-4-2-6-1-3(7-4)5(9)10;/h1-2H,(H,7,8)(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZDRJZUOTQHR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314975-91-1 | |
Record name | sodium 6-hydroxypyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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